molecular formula C20H30N11O16P3 B008763 P1,P3-Di(adenosine-5') triphosphate ammonium salt CAS No. 102783-40-4

P1,P3-Di(adenosine-5') triphosphate ammonium salt

Cat. No.: B008763
CAS No.: 102783-40-4
M. Wt: 773.4 g/mol
InChI Key: PKSQTRWRSNNYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P1,P3-Di(adenosine-5’) triphosphate ammonium salt: is a member of the diadenosine oligophosphate family. It is a signaling molecule involved in various biological processes. The compound has the molecular formula C20H24N9O16P3 · NH3 and a molecular weight of 756.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of P1,P3-Di(adenosine-5’) triphosphate ammonium salt typically involves the phosphorylation of adenosine derivatives. The process requires specific reagents and conditions to ensure the correct formation of the triphosphate linkage. The reaction is usually carried out in an aqueous medium with controlled pH and temperature .

Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: : P1,P3-Di(adenosine-5’) triphosphate ammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine derivatives with additional oxygen functionalities, while substitution reactions may produce various adenosine analogs .

Scientific Research Applications

Chemistry: : In chemistry, P1,P3-Di(adenosine-5’) triphosphate ammonium salt is used as a reagent in the synthesis of nucleotides and nucleotide analogs. It is also employed in studies of phosphorylation and energy transfer processes .

Biology: : In biological research, this compound is used to study cellular signaling pathways. It is known to act as a signaling molecule, influencing various cellular processes such as cell growth, differentiation, and apoptosis .

Medicine: : In medicine, P1,P3-Di(adenosine-5’) triphosphate ammonium salt is investigated for its potential therapeutic applications. It has been studied for its role in modulating immune responses and its potential use in treating certain diseases .

Industry: : In industrial applications, this compound is used in the production of pharmaceuticals and as a component in biochemical assays. It is also utilized in the development of diagnostic tools and research reagents .

Mechanism of Action

P1,P3-Di(adenosine-5’) triphosphate ammonium salt exerts its effects by interacting with specific molecular targets and pathways. It acts through various purinergic receptors in the nervous system, influencing cellular signaling and metabolic processes. The compound also activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : P1,P3-Di(adenosine-5’) triphosphate ammonium salt is unique due to its specific triphosphate linkage, which distinguishes it from other diadenosine polyphosphates. This unique structure allows it to participate in distinct biochemical pathways and signaling processes .

Properties

IUPAC Name

azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N10O16P3.H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSQTRWRSNNYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N11O16P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585122
Record name azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-40-4
Record name azane;bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
P1,P3-Di(adenosine-5') triphosphate ammonium salt
Reactant of Route 2
Reactant of Route 2
P1,P3-Di(adenosine-5') triphosphate ammonium salt
Reactant of Route 3
Reactant of Route 3
P1,P3-Di(adenosine-5') triphosphate ammonium salt
Reactant of Route 4
P1,P3-Di(adenosine-5') triphosphate ammonium salt
Reactant of Route 5
P1,P3-Di(adenosine-5') triphosphate ammonium salt
Reactant of Route 6
P1,P3-Di(adenosine-5') triphosphate ammonium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.